2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine
Description
Properties
Molecular Formula |
C13H18N6 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-methyl-4-(2-methylimidazol-1-yl)-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C13H18N6/c1-10-16-12(18-6-3-14-4-7-18)9-13(17-10)19-8-5-15-11(19)2/h5,8-9,14H,3-4,6-7H2,1-2H3 |
InChI Key |
VKWBTKLPPMTUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)N3C=CN=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-methylpyrimidine, the ring is functionalized to introduce the desired substituents.
Introduction of Imidazole Group: The imidazole ring is introduced through a nucleophilic substitution reaction, often using 2-methylimidazole as a reagent.
Attachment of Piperazine:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the imidazole or pyrimidine rings, potentially leading to the formation of partially or fully saturated derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the nitrogen atoms in the imidazole and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, carbonylated, or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Analogues
(a) 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- CAS : 1706447-61-1
- Formula : C₁₃H₂₁N₅
- Molecular Weight : 247.34 g/mol
- Key Differences :
- Replaces the 2-methylimidazole group with pyrrolidin-1-yl at position 4.
- Physicochemical Properties :
- pKa: 10.06 (predicted)
- Density: 1.150 g/cm³ (predicted)
(b) 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Substituent-Based Analogues
(a) Pyrazolo[3,4-d]pyrimidine Derivatives
- Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
- Key Differences :
- Pyrazolo-pyrimidine fused core vs. simple pyrimidine.
- Lacks piperazine but includes hydrazine and tolyl groups.
(b) 6-(2-Methyl-1H-imidazol-1-yl)pyridazin-3-ol
Comparative Analysis: Structural and Physicochemical Properties
Implications of Structural Variations
Piperazine Moieties : Common across analogues (e.g., ), piperazine enhances solubility and serves as a hydrogen-bond acceptor, critical for receptor interactions.
Heterocyclic Cores: Pyrimidine (target) vs. thieno-pyrimidine : The latter’s fused ring system may improve planarity and π-π stacking. Pyridazine vs. pyrimidine: Altered electronic distribution affects binding affinity.
Substituent Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
